N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common approach is to start with the benzo[d]thiazole core, which can be synthesized through a cyclization reaction involving 2-aminothiophenol and a carboxylic acid derivative. The tetrahydro-2H-pyran-4-yl group can be introduced via a thiol-ene reaction, where the thiol group reacts with an alkene under radical conditions. The final step involves the coupling of the intermediate with an appropriate carboxamide derivative under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the safety and environmental sustainability of the production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The benzo[d]thiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzo[d]thiazole derivatives.
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The thioether and carboxamide groups can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-carboxamide: Lacks the tetrahydro-2H-pyran-4-yl group, which may affect its binding properties and biological activity.
Tetrahydro-2H-pyran-4-yl derivatives: Compounds with similar thioether groups but different core structures.
Uniqueness
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide is unique due to the combination of its benzo[d]thiazole core and the tetrahydro-2H-pyran-4-yl thioether group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a benzothiazole core with a carboxamide functional group and an oxan-4-ylsulfanyl ethyl substituent. This unique structure may contribute to its biological activity.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for various biological activities, including:
- Anticancer Activity : Many benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have shown the ability to reduce inflammatory cytokines.
- Antimicrobial Properties : Certain benzothiazoles demonstrate efficacy against bacterial and fungal pathogens.
Case Studies and Research Findings
-
Anticancer Activity :
- A study synthesized several benzothiazole derivatives and evaluated their effects on human cancer cell lines (A431, A549, H1299). The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis in these cell lines. Specifically, compound B7 from this study showed promising results by inhibiting the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation .
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Anti-inflammatory Properties :
- Another research focused on the anti-inflammatory effects of benzothiazole derivatives. The compound was tested in mouse macrophage cells (RAW264.7), revealing a notable decrease in the expression of inflammatory markers such as IL-6 and TNF-α. This suggests that this compound could be beneficial in conditions characterized by inflammation .
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Structure-Activity Relationship (SAR) :
- The structure of benzothiazole compounds plays a critical role in their biological activity. Modifications to the benzothiazole nucleus can enhance anticancer properties. Research indicates that specific substitutions can lead to improved binding affinity to target receptors involved in tumor growth and metastasis .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways such as AKT and ERK, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.
- Reduction of Inflammatory Cytokines : The ability to lower IL-6 and TNF-α levels indicates a potential mechanism for managing inflammatory diseases.
Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Inhibits proliferation and induces apoptosis in various cancer cell lines |
Anti-inflammatory | Reduces levels of inflammatory cytokines IL-6 and TNF-α |
Antimicrobial | Exhibits efficacy against certain bacterial and fungal strains |
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-14(15-17-12-3-1-2-4-13(12)21-15)16-7-10-20-11-5-8-19-9-6-11/h1-4,11H,5-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHILTNRUJJTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.